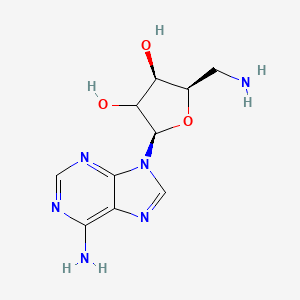

(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

説明

This adenosine-derived compound features a 6-aminopurin-9-yl base linked to a modified oxolane (tetrahydrofuran) ring with an aminomethyl group at the 2-position. Its stereochemistry (2R,3R,5R) and functional groups influence solubility, receptor binding, and metabolic stability.

特性

分子式 |

C10H14N6O3 |

|---|---|

分子量 |

266.26 g/mol |

IUPAC名 |

(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6+,7?,10-/m1/s1 |

InChIキー |

GVSGUDGNTHCZHI-PKJMTWSGSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substitutions at the purine C6/C8 positions and oxolane modifications.

Key Observations :

- Aminomethyl vs. Hydroxymethyl: The target compound’s 2-aminomethyl group may enhance solubility compared to adenosine’s hydroxymethyl (logS = 0.82) due to increased polarity .

- Halogenation : 2-Chloro- and 2-fluoro-substituted analogs () show altered receptor binding; chlorine increases metabolic stability but may reduce solubility .

A. Adenosine Receptor Selectivity

- K18 () : A3 receptor-selective antagonist with high binding affinity (IC₅₀ < 100 nM). Substitutions like cyclohexylmethylidene hydrazine enhance A3 specificity .

- BnOCPA (): A1 receptor agonist with a benzyloxycyclopentyl group, showing analgesia without cardiorespiratory side effects. Stereochemistry and cyclopentyl substitutions drive selectivity .

- 2-Chloroadenosine (): Broad receptor activity but lower selectivity due to C2 chlorine altering base stacking .

Target Compound’s Potential: The 6-aminopurinyl and aminomethyl groups may favor A2A or A3 receptor interactions, similar to HEMADO (), but require empirical validation .

B. Enzyme Inhibition (PRMT5)

- TOP1 () : Strong PRMT5 inhibitor (Autodock score: −9.3 kcal/mol) due to hydrophobic 4-ethylcyclohexyl sulfanyl group enhancing active-site interactions .

- 5′-Deoxy-5′-methylthioadenosine (3XV): Lower affinity (Autodock score: −6.6 kcal/mol), highlighting the importance of bulky substituents for inhibition .

Target Compound’s Potential: Lack of hydrophobic groups may limit PRMT5 affinity compared to TOP1, but the aminomethyl group could facilitate interactions with polar residues.

Q & A

Basic Research Questions

Q. What are the key structural determinants of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol that influence its interaction with adenosine receptors?

- Answer : The compound’s activity is governed by its stereochemistry (2R,3R,5R configuration), the aminomethyl group at C2, and the diol groups at C3/C4, which mimic ribose in adenosine. The 6-aminopurin-9-yl base allows base-pairing or receptor binding similar to adenine. Computational docking studies and competitive binding assays (e.g., using radiolabeled adenosine) are recommended to map interactions with adenosine receptors .

Q. How can researchers confirm the stereochemical purity of this compound after synthesis?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Coupled with polarimetry or circular dichroism (CD) spectroscopy, this ensures enantiomeric excess >98%. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies optimize the synthesis of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol to minimize epimerization during glycosidic bond formation?

- Answer : Employ Mitsunobu conditions (e.g., DIAD/Ph3P) for stereospecific coupling of the purine base to the oxolane ring. Use low-temperature (−20°C) reactions and anhydrous solvents to suppress base migration. Monitor intermediates via LC-MS and ¹H-NMR (e.g., tracking J-coupling constants for stereochemical integrity) .

Q. How does isotopic labeling (e.g., ¹³C/²H) at specific positions enhance mechanistic studies of this compound’s enzymatic processing?

- Answer : Isotopic labeling at the oxolane C2 or purine C8 positions enables tracking metabolic fate via NMR or mass spectrometry. For example, ¹³C-labeling at C2 can elucidate phosphorylation kinetics by kinases using ¹³C-NMR, while ²H labeling at C8 aids in studying base-excision repair mechanisms .

Methodological Challenges & Data Interpretation

Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s conformation in solution?

- Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to predict low-energy conformers. Compare with experimental NOESY NMR data to validate hydrogen-bonding networks and torsional angles. Adjust force fields if deviations exceed 10% .

Q. What experimental designs are optimal for assessing this compound’s inhibition kinetics against adenosine deaminase (ADA)?

- Answer : Use a stopped-flow spectrophotometer to monitor ADA activity via the decrease in absorbance at 265 nm (hypoxanthine formation). Vary inhibitor concentrations (0.1–10× Km) to calculate Ki values. Include a positive control (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and account for competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility in aqueous vs. lipid-rich media?

- Answer : Conflicting solubility data may arise from aggregation or pH-dependent ionization. Characterize solubility using shake-flask method (pH 2–8) with HPLC quantification. For lipid-rich media, use Franz diffusion cells to assess partitioning into micelles or liposomes. Compare with logP predictions (e.g., XLogP3 ~1.5) .

Tables for Key Data

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。